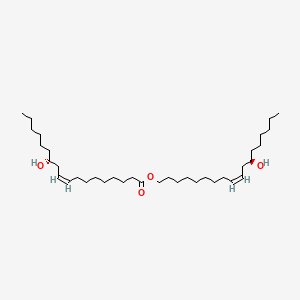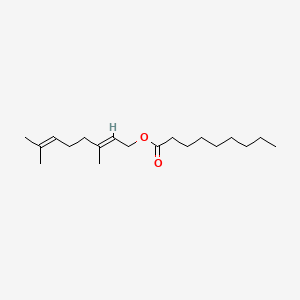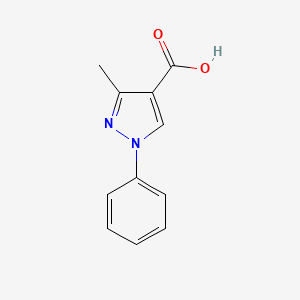
3-Methyl-1-phenyl-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O . It is a derivative of pyrazole, a five-membered aromatic ring structure with two nitrogen atoms .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimikrobielle Mittel
3-Methyl-1-phenyl-1H-pyrazol-4-carbonsäure: Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass sie eine signifikante Aktivität gegen eine Vielzahl von bakteriellen und Pilzstämmen aufweisen. Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Mittel, die angesichts der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung sind .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft werden diese Verbindungen für ihren potenziellen Einsatz als Pestizide untersucht. Ihre Fähigkeit, den Lebenszyklus von Schädlingen zu stören, ohne Pflanzen zu schädigen, ist besonders vorteilhaft. Diese Anwendung ist entscheidend für die Gewährleistung der Ernährungssicherheit und nachhaltiger landwirtschaftlicher Praktiken .
Organische Synthese: Katalysatoren
Die Verbindung dient als Vorläufer bei der Synthese verschiedener Pyrazolderivate. Diese Derivate sind in der organischen Synthese wichtig, wo sie als Katalysatoren dienen können, um chemische Reaktionen zu beschleunigen, wodurch die Effizienz und Ausbeute in industriellen Prozessen gesteigert wird .
Materialwissenschaften: Nanokatalysatoren
Aktuelle Forschungen konzentrieren sich auf die Verwendung von This compound bei der Herstellung von Nanokatalysatoren. Diese Nanokatalysatoren werden in einer Vielzahl von Reaktionen eingesetzt und bieten Vorteile wie eine einfache Trennung von Reaktionsgemischen und Wiederverwendbarkeit, was für Anwendungen in der grünen Chemie unerlässlich ist .
Pharmazeutische Industrie: Arzneimittelentwicklung
Diese Verbindung ist auch ein Schlüsselzwischenprodukt bei der Entwicklung und Synthese von Arzneimitteln. Ihre strukturelle Vielseitigkeit ermöglicht die Herstellung einer breiten Palette pharmakologisch aktiver Moleküle, insbesondere bei der Suche nach neuen Behandlungen für chronische Krankheiten wie Krebs und Diabetes .
Analytische Chemie: Chemische Zwischenprodukte
Als chemisches Zwischenprodukt wird This compound bei der Synthese komplexer Moleküle verwendet, die als Marker oder Sonden in der analytischen Chemie dienen können. Diese Anwendung ist entscheidend für den Nachweis und die Quantifizierung von Substanzen in verschiedenen Proben .
Umweltwissenschaften: Schadstoffentfernung
Derivate dieser Verbindung wurden auf ihre Fähigkeit untersucht, Schadstoffe aus der Umwelt zu entfernen. Sie können in Materialien eingearbeitet werden, die schädliche Stoffe einfangen und abbauen, wodurch die Bemühungen zur Umweltbereinigung unterstützt werden .
Biochemie: Enzyminhibition
In der Biochemie werden diese Verbindungen auf ihre Rolle als Enzyminhibitoren untersucht. Durch Blockieren der Aktivität bestimmter Enzyme können sie verwendet werden, um biologische Pfade zu untersuchen und können zur Entwicklung neuer therapeutischer Strategien zur Behandlung von Stoffwechselstörungen führen .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Eigenschaften
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINBQIDAICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411719 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77169-11-0 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and how do they influence its interactions?
A1: 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring core with a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxylic acid group at the 4th position. This structure allows for various interactions, such as hydrogen bonding through the carboxylic acid group and pi-stacking interactions with the phenyl ring. For instance, in the copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group coordinates to the copper ion, demonstrating its ability to act as a ligand. [, ] Additionally, studies have shown that the methyl group in the pyrazole ring can participate in selective binding with acetone through C–H⋯OC interactions. [] These interactions highlight the potential of this scaffold for designing molecules with specific binding properties.
Q2: Can you elaborate on the antibacterial activity observed in 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives?
A2: Research has shown that both 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and its copper(II) complex exhibit antibacterial activity. [, ] Specifically, the copper(II) complex demonstrates higher potency than the free acid (HL) against both Gram-positive bacteria (S. aureus, C. albicans, and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa). [, ] While the exact mechanism of action remains to be fully elucidated, this difference in activity between HL and its copper complex suggests that metal coordination might play a crucial role in enhancing the antibacterial properties.
Q3: How does water influence the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?
A3: Single-crystal X-ray structure analysis reveals that water plays a critical role in the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester. [, ] The water molecule acts as a bridge, forming hydrogen bonds with multiple molecules of the ester. Specifically, it engages in C–H⋯O, O–H⋯O, and N–H⋯O interactions, effectively creating a network of hydrogen bonds that govern the crystal packing. [, ] This water-mediated self-assembly highlights the importance of considering solvent interactions in crystal engineering and supramolecular chemistry.
Q4: What are the potential applications of Friedel-Crafts reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?
A4: Friedel-Crafts reactions utilizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a starting material have enabled the synthesis of diverse tricyclic pyrazole derivatives. [] These reactions, facilitated by catalysts such as AlCl3/CH3NO2, P2O5, or polyphosphoric acid, allow for the construction of complex structures including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and various other fused heterocycles. [] Given the known pharmaceutical potential of these scaffolds, this synthetic approach offers a valuable route to access novel compounds with potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



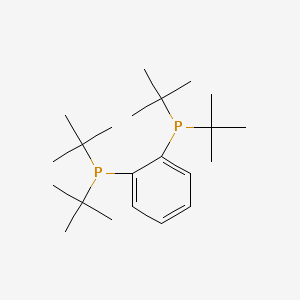
![2-((Ethylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B1609131.png)

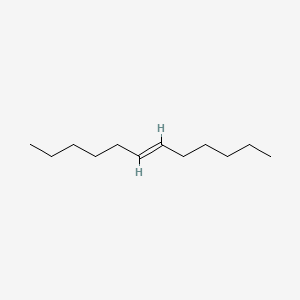
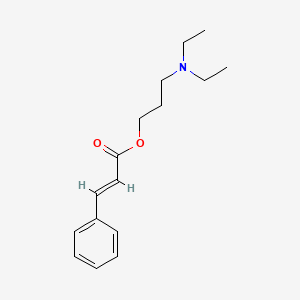


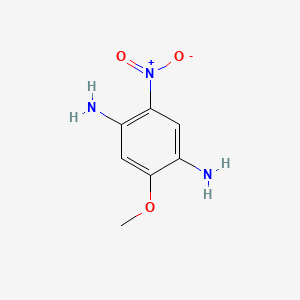
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)

